2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide
CAS No.: 1091041-24-5
Cat. No.: VC11971850
Molecular Formula: C19H19ClFNO2
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091041-24-5 |
|---|---|
| Molecular Formula | C19H19ClFNO2 |
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | 2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C19H19ClFNO2/c20-17-12-15(21)6-7-16(17)18(23)22-13-19(8-10-24-11-9-19)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
| Standard InChI Key | IXIPEZYJCDWDPS-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3 |
| Canonical SMILES | C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
2-Chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide possesses the molecular formula C₁₉H₁₉ClFN₂O₂, derived from the combination of a 2-chloro-4-fluorobenzoic acid moiety and a (4-phenyloxan-4-yl)methylamine group. Its molecular weight is calculated as 361.9 g/mol, with contributions from halogen atoms (Cl, F) and the tetrahydropyran (oxane) ring system .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClFN₂O₂ |
| Molecular Weight | 361.9 g/mol |
| IUPAC Name | 2-Chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Structural Features
The compound’s structure includes:
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A 2-chloro-4-fluorobenzoyl group, which introduces electronic asymmetry and potential hydrogen-bonding interactions.
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A 4-phenyloxan-4-ylmethyl substituent, conferring steric bulk and conformational rigidity due to the tetrahydropyran ring’s chair conformation .
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An amide linkage that enhances stability and participates in intermolecular interactions.
The chloro and fluoro substituents at the 2- and 4-positions of the benzene ring are strategic for modulating electronic effects, while the phenyloxane group may influence solubility and target binding .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide likely follows a two-step procedure analogous to established benzamide syntheses :
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Activation of the carboxylic acid: 2-Chloro-4-fluorobenzoic acid is activated using a carbodiimide reagent (e.g., EDCI) in the presence of DMAP as a catalyst.
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Amide coupling: The activated intermediate reacts with (4-phenyloxan-4-yl)methanamine in dichloromethane (DCM) at ambient temperature.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Coupling reagent | EDCI (1.2 equiv) |
| Catalyst | DMAP (0.01 equiv) |
| Solvent | Dichloromethane |
| Temperature | 20–25°C |
| Reaction time | 16 hours |
| Yield (estimated) | 50–70% |
This method mirrors the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide, where EDCI-mediated coupling achieved a 60% yield .
Challenges and Considerations
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Steric hindrance: The bulky (4-phenyloxan-4-yl)methyl group may slow the amidation reaction, necessitating extended reaction times or elevated temperatures.
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Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures may be required to isolate the pure product.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s calculated logP (octanol-water partition coefficient) is estimated at 3.2–3.8, indicating moderate lipophilicity due to the phenyloxane and halogenated aromatic ring. Solubility in aqueous media is expected to be low (<0.1 mg/mL), aligning with trends observed in 2-chloro-4-fluoropyridine derivatives .
Predicted Solubility in Common Solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | 5–10 |
| Water | <0.1 |
Spectral Characteristics
While experimental spectral data for this specific compound are unavailable, key features can be inferred:
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¹H NMR: Signals for the oxane ring protons (δ 1.5–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and amide NH (δ 8.2–8.5 ppm).
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Future Directions
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Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.
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Biological screening: Prioritize assays against cancer cell lines and bacterial pathogens.
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Crystallography: Obtain X-ray structures to elucidate conformational preferences.
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